molecular formula C8H7ClN4O2 B13243104 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B13243104
M. Wt: 226.62 g/mol
InChI Key: VBZGTAIQYBLIEW-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and chemical biology. It serves as a versatile polyfunctional building block for constructing more complex molecular architectures, particularly annulated 1,2,3-triazoles . The molecular scaffold, featuring a 1,2,3-triazole linked to a pyridine ring, is common in the development of pharmacologically active compounds. Research on closely related 1,2,3-triazole-4-carboxamide analogs has identified potent biological activities, such as serving as low nanomolar inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . This suggests potential applications for this chemical series in mitigating adverse drug-drug interactions. Furthermore, pyridine-based pharmacophores are extensively investigated for their diverse biological activities, including enzyme inhibition potential against targets like α-amylase, which is relevant for managing conditions such as type 2 diabetes . The presence of multiple nitrogen heteroatoms and a carboxylic acid functional group in its structure makes it a valuable intermediate for synthesizing various derivatives, such as esters and amides, via further chemical modification. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in drug discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

1-pyridin-3-yltriazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N4O2.ClH/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6;/h1-5H,(H,13,14);1H

InChI Key

VBZGTAIQYBLIEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)C(=O)O.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential as an anti-cancer and anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and biological activities of 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride and analogous compounds:

Compound Name Substituents (Position 1) Molecular Weight Key Biological Activity Notable Findings
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid HCl Pyridin-3-yl 225.33 (base) Antitumor (NCI-H522 lung cancer) High solubility due to HCl salt; moderate activity compared to amide derivatives .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl, 5-CF₃ 291.65 c-Met kinase inhibition (NCI-H522 GP = 68.09%) Highest activity in aryl-substituted triazoles; CF₃ enhances electron withdrawal .
1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl 198.20 Antiproliferative (NCI-H522 GP = 62.47%) Zwitterionic nature improves cell permeability; higher activity than aryl analogs .
1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 3-Chlorophenyl 223.62 Intermediate for antitumor agents Lower activity than 4-chlorophenyl analog; substituent position critical .
1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid Pyridin-3-ylmethyl 204.19 Not reported Methyl spacer reduces planarity; potential impact on target binding .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 1-(pyridin-3-yl)-triazole-4-carboxylic acid HCl) improve aqueous solubility, critical for in vivo applications .
  • Acidity : The pKa of the carboxylic acid group is lowered by electron-withdrawing triazole and aryl substituents, reducing cell permeability but enhancing target binding in specific cases .

Comparative Advantages and Limitations

  • 1-(Pyridin-3-yl)-triazole-4-carboxylic acid HCl : Advantages include enhanced solubility and modular synthesis for derivatization. Limitations include moderate activity compared to amide derivatives.
  • Thiazol-2-yl Analogs : Higher activity due to zwitterionic character but synthetically challenging.
  • CF₃-Substituted Derivatives : Potent but may exhibit off-target effects due to strong electron withdrawal.

Biological Activity

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative exhibits potential as an anticancer agent, antimicrobial agent, and inhibitor of various enzymes. The following sections provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H7ClN4O2\text{C}_8\text{H}_7\text{ClN}_4\text{O}_2

This compound features a pyridine ring attached to a triazole moiety, which is known for its ability to form coordination complexes with metal ions and interact with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties . In vitro studies assessed its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in several types of cancer cells, including breast and leukemia cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
K562 (Leukemia)10.8Inhibition of cell cycle progression
A549 (Lung)15.0Disruption of mitochondrial function

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that it possesses activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with nucleic acid synthesis.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Structure-Activity Relationships (SAR)

The SAR studies on triazole derivatives indicate that modifications on the pyridine ring and the carboxylic acid group can significantly influence biological activity. Substituents on the pyridine ring have been shown to enhance anticancer efficacy and selectivity towards specific cancer types.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in Biopolymers and Cell evaluated the anticancer efficacy of various triazole derivatives including this compound in breast cancer models. The compound demonstrated a dose-dependent reduction in tumor growth when administered in vivo.

Case Study 2: Synergistic Effects with Chemotherapeutics

Another investigation explored the potential synergistic effects of combining this triazole derivative with established chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to monotherapy, suggesting a promising avenue for future therapeutic strategies.

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